

## A Comparative Guide: dWIZ-2 Versus Gene Therapy for Sickle Cell Disease

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the novel small molecule, dWIZ-2, and current gene therapy approaches for the treatment of sickle cell disease (SCD). The information is intended to support research, scientific evaluation, and drug development efforts in this field.

## **Executive Summary**

Sickle cell disease is a monogenic disorder poised for transformative therapies. While gene therapies have recently reached the clinic, offering potential cures, the orally administered small molecule dWIZ-2 presents a novel and accessible therapeutic strategy. This guide dissects the mechanisms of action, preclinical and clinical data, and experimental underpinnings of these distinct approaches. Gene therapies, such as Casgevy™ (exa-cel) and Lyfgenia™ (lovo-cel), involve the ex vivo modification of a patient's hematopoietic stem cells to either reactivate fetal hemoglobin (HbF) production or introduce a functional, anti-sickling hemoglobin. In contrast, dWIZ-2 is a molecular glue degrader that targets the WIZ transcription factor, a newly identified repressor of HbF, to induce its production.[1][2] While gene therapies have demonstrated significant clinical efficacy in eliminating vaso-occlusive crises (VOCs), dWIZ-2 has shown promising preclinical results in animal models, suggesting a potential future oral treatment for SCD.

#### **Mechanisms of Action**



#### dWIZ-2: Targeted Protein Degradation

dWIZ-2 is a first-in-class oral molecular glue degrader.[3] It functions by inducing the proximity of the WIZ transcription factor to the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of WIZ.[3] WIZ has been identified as a key repressor of fetal hemoglobin (HbF).[3] Its degradation leads to the reactivation of γ-globin gene expression and a subsequent increase in HbF levels.[3] Elevated HbF can effectively inhibit the polymerization of sickle hemoglobin (HbS), the primary driver of pathology in SCD.[3]

# Gene Therapy: Genetic Modification of Hematopoietic Stem Cells

Current gene therapies for SCD utilize an ex vivo approach where a patient's own hematopoietic stem cells (HSCs) are collected, genetically modified, and then reinfused after myeloablative conditioning.[4] There are two main strategies employed:

- BCL11A Inhibition (Casgevy<sup>™</sup> and BCH-BB694): BCL11A is a critical transcriptional repressor of y-globin expression.[5][6]
  - Casgevy<sup>™</sup> (exagamglogene autotemcel) uses CRISPR-Cas9 technology to edit the
    erythroid-specific enhancer region of the BCL11A gene.[7] This disruption reduces
    BCL11A expression in erythroid lineage cells, leading to increased γ-globin and HbF
    production.[7]
  - BCH-BB694 employs a lentiviral vector to introduce a short hairpin RNA (shRNA) that targets BCL11A mRNA for degradation, thereby reducing BCL11A protein levels and increasing HbF.[8]
- Gene Addition (Lyfgenia™):
  - Lyfgenia™ (lovotibeglogene autotemcel) utilizes a lentiviral vector to insert a modified βglobin gene (βA-T87Q) into the patient's HSCs. This gene produces an anti-sickling
    hemoglobin (HbAT87Q) that functions similarly to normal adult hemoglobin (HbA) and
    directly interferes with HbS polymerization.

### **Performance Data**







The following tables summarize the available quantitative data for dWIZ-2 (preclinical) and the various gene therapies (clinical). It is crucial to note that direct comparison between preclinical and clinical data is challenging due to inherent differences in the models and stages of development.



Therapeutic	Model/Trial	Key Efficacy Endpoint & Result	HbF / Anti- Sickling Hb Levels	F- Cells/Marke d Cells	Safety/Adver se Events
dWIZ-2	Humanized Mice	Significant increase in HbF-positive erythroblasts in bone marrow.[3]	Data not specified.	Data not specified.	Well-tolerated with no significant adverse effects on body weight, blood counts, serum chemistries, or tissue histology.[3]
Cynomolgus Monkeys	Elevated levels of γ-globin mRNA in blood (up to 37% of β-like globins).	Up to 95% HbF+ reticulocytes observed on day 28.	Data not specified.	Well-tolerated with no notable clinical observations or changes in hematology, coagulation, or clinical chemistry.	
Casgevy™ (exa-cel)	CLIMB SCD- 121 (Phase 3)	93.5% of patients (29/31) were free of VOCs for at least 12 consecutive months.	Mean total HbF was >30% by month 3 and maintained at ~40%.	Pancellular distribution of HbF.	Side effects were consistent with myeloablative conditioning (e.g., mouth sores, nausea, musculoskele tal pain).



Lyfgenia™ (lovo-cel)	HGB-206 (Phase 1/2) & HGB-210 (Phase 3)	88% of patients (28/32) achieved complete resolution of vaso-occlusive events.	Median HbAT87Q was 5.2 g/dL at 6 months and 5.5 g/dL at 24 months.	~85% of red cells expressed HbAT87Q.	Adverse events were consistent with myeloablative conditioning. A black box warning for hematologic malignancy is included.
BCH-BB694	Phase 1	All patients remained free from VOCs, acute chest syndrome, and strokes post- treatment.	Median of 30.5% of total hemoglobin was HbF.	Median of 70.8% of red blood cells were F-cells.	Adverse events were consistent with myeloablative chemotherap y.

## **Experimental Protocols**

## Measurement of Fetal Hemoglobin (HbF) by High-Performance Liquid Chromatography (HPLC)

- Sample Preparation: Whole blood is collected in EDTA tubes. A hemolysate is prepared by lysing the red blood cells to release hemoglobin.
- Chromatographic Separation: The hemolysate is injected into an HPLC system equipped with a cation-exchange column. A programmed buffer gradient of increasing ionic strength is used to separate the different hemoglobin variants (HbF, HbA, HbS, HbA2) based on their charge.
- Detection and Quantification: The separated hemoglobins are detected by a UV-Vis detector at 415 nm as they elute from the column. The area under each peak is integrated, and the percentage of HbF is calculated relative to the total hemoglobin.



#### In Vitro Red Blood Cell Sickling Assay

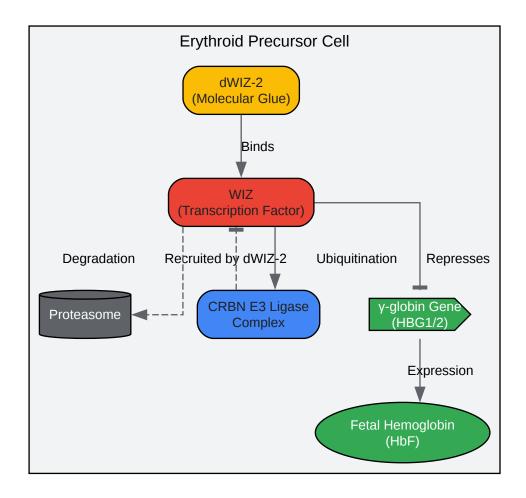
- Sample Preparation: Red blood cells from SCD patients are isolated and washed.
- Induction of Hypoxia: The cells are incubated in a low-oxygen environment (e.g., 2% or 4% oxygen) to induce sickling. This can be achieved in a specialized chamber or by using chemical deoxygenating agents like sodium metabisulfite.
- Treatment and Incubation: The cells are treated with the test compound (e.g., dWIZ-2) or a
  vehicle control and incubated under hypoxic conditions for a defined period.
- Fixation and Imaging: After incubation, the cells are fixed with glutaraldehyde to preserve their morphology. Images of the cells are captured using a microscope.
- Quantification: The percentage of sickled cells is determined by manual counting or automated image analysis software.

# Off-Target Analysis for CRISPR-based Gene Therapies (GUIDE-seq)

- Transfection: Cells are co-transfected with the CRISPR-Cas9 components (Cas9 and guide RNA) and a double-stranded oligodeoxynucleotide (dsODN) tag.
- dsODN Integration: The dsODN tag is integrated into the genome at the sites of doublestrand breaks (DSBs) created by the Cas9 nuclease.
- Genomic DNA Isolation and Library Preparation: Genomic DNA is extracted, fragmented, and subjected to a series of steps to enrich for the dsODN-tagged fragments. This involves ligation of adapters and PCR amplification.
- Next-Generation Sequencing (NGS): The prepared library is sequenced using a highthroughput sequencing platform.
- Bioinformatic Analysis: The sequencing reads are aligned to a reference genome to identify
  the genomic locations of dsODN integration, which correspond to the on-target and off-target
  cleavage sites of the CRISPR-Cas9 nuclease.



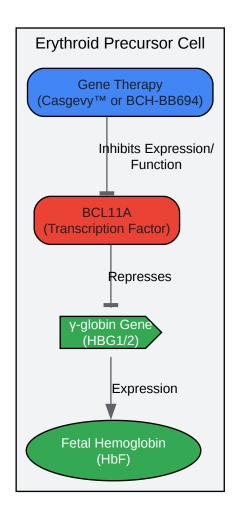
### **Visualizations**



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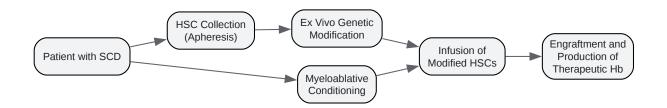
Caption: Mechanism of action of dWIZ-2.





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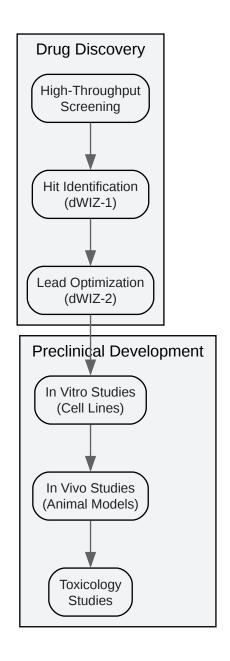
Caption: BCL11A-mediated repression of fetal hemoglobin.



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Caption: Ex vivo gene therapy workflow.





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Caption: Small molecule drug discovery workflow for dWIZ-2.

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